1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one
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Overview
Description
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one is a complex organic compound featuring a bromine atom, a prop-2-enyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring, followed by the introduction of the bromine atom and the prop-2-enyl group. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of boron reagents with halides under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-enyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Oxidizing Cell Membranes: The bromine atom can oxidize thiol groups on cell membranes, leading to cell lysis.
Interfering with Metabolic Pathways: The compound can bind to proteins and enzymes, disrupting normal cellular functions.
Comparison with Similar Compounds
1-(5-Bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-2-methylpropene: Similar in having a bromine atom and an alkene group.
2-Bromo-2-nitro-1,3-propanediol: Shares the bromine atom and has antimicrobial properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H16BrNO |
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Molecular Weight |
258.15 g/mol |
IUPAC Name |
1-(5-bromo-2-prop-2-enyl-1,2,3,6-tetrahydropyridin-6-yl)propan-2-one |
InChI |
InChI=1S/C11H16BrNO/c1-3-4-9-5-6-10(12)11(13-9)7-8(2)14/h3,6,9,11,13H,1,4-5,7H2,2H3 |
InChI Key |
FKELFNAVZPIGPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1C(=CCC(N1)CC=C)Br |
Origin of Product |
United States |
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